Ethyl 2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]propanoate
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Overview
Description
Ethyl 2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]propanoate is a synthetic organic compound that features a bromopyridine moiety linked to a cyclopropylamino group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]propanoate typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine-2-carboxylic acid, is first converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling with Cyclopropylamine: The acid chloride is then reacted with cyclopropylamine under basic conditions to form the cyclopropylamino derivative.
Esterification: The final step involves esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The cyclopropylamino group can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a boronic acid derivative in an organic solvent like toluene or DMF.
Reduction: Commonly performed with LiAlH₄ in dry ether or NaBH₄ in methanol.
Oxidation: Conducted using KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Conversion to alcohols or amines.
Oxidation: Formation of amides or nitriles.
Scientific Research Applications
Ethyl 2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]propanoate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the target protein, while the cyclopropylamino group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(5-chloropyridine-2-carbonyl)-cyclopropylamino]propanoate
- Ethyl 2-[(5-fluoropyridine-2-carbonyl)-cyclopropylamino]propanoate
- Ethyl 2-[(5-iodopyridine-2-carbonyl)-cyclopropylamino]propanoate
Uniqueness
Ethyl 2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]propanoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions, potentially enhancing its biological activity or altering its reactivity compared to its chloro, fluoro, or iodo analogs.
Properties
IUPAC Name |
ethyl 2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-3-20-14(19)9(2)17(11-5-6-11)13(18)12-7-4-10(15)8-16-12/h4,7-9,11H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVQIMGEIQMCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C1CC1)C(=O)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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